Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 174.19 g/mol. This compound features a tetrahydrofuran ring structure that is functionalized with a hydroxyl group and an ethyl ester. The specific stereochemistry at the 2R and 4S positions contributes to its unique properties and potential biological activities. The compound is primarily known for its applications in organic synthesis and medicinal chemistry.
These reactions are significant in synthetic organic chemistry, particularly in the development of more complex molecules.
Several methods can be employed to synthesize Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate:
These methods highlight the versatility in synthesizing this compound, allowing for variations in yield and purity.
Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate has potential applications in:
Several compounds share structural similarities with Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate | 2570276-53-6 | Similar ester functionality; potential for different biological activities due to stereochemistry. |
| Ethyl 2-(hydroxymethyl)tetrahydro-2H-pyran-2-carboxylate | 86690128 | Contains an additional hydroxymethyl group; may exhibit different reactivity patterns. |
| (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate | 3947-62-4 | More complex structure; potential for unique interactions due to multiple acetoxy groups. |
The uniqueness of Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate lies in its specific stereochemistry (particularly the 2R and 4S configurations), which can significantly influence its chemical behavior and biological activity compared to other similar compounds. Its relatively simple structure combined with functional groups makes it an attractive candidate for further research in both synthetic chemistry and pharmacology.